11-Oxohaemanthamine

Beschreibung

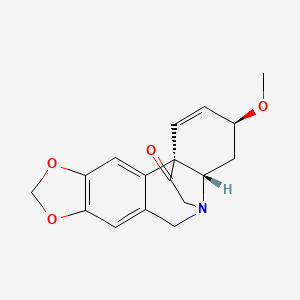

11-Oxohaemanthamine is a haemanthamine-type alkaloid belonging to the 5,10b-ethanophenanthridine skeleton class, primarily isolated from plants of the genus Hippeastrum (Amaryllidaceae). Its molecular formula is C₁₇H₁₈NO₄, distinguished by a ketone carbonyl group at position C11, a unique feature among haemanthamine-type alkaloids, which typically bear a hydroxyl group at this position .

Eigenschaften

CAS-Nummer |

1472-75-9 |

|---|---|

Molekularformel |

C17H17NO4 |

Molekulargewicht |

299.326 |

InChI |

InChI=1S/C17H17NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15H,5,7-9H2,1H3/t11-,15+,17+/m1/s1 |

InChI-Schlüssel |

UQKMNPMXAVRLTD-PJQXDXOGSA-N |

SMILES |

COC1CC2C3(C=C1)C(=O)CN2CC4=CC5=C(C=C34)OCO5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxohaemanthamine involves several steps, starting from the precursor norbelladine. The key steps include methylation to form 4’-O-methylnorbelladine, followed by phenolic oxidative coupling to form the core structure .

Industrial Production Methods: advancements in synthetic biology and biotechnological approaches may offer potential methods for large-scale production in the future .

Analyse Chemischer Reaktionen

Types of Reactions: 11-Oxohaemanthamine undergoes various chemical reactions, including:

Oxidation: Introduction of the ketone carbonyl group at C11.

Reduction: Potential reduction of the ketone group to a hydroxyl group.

Substitution: Possible substitution reactions at other positions on the phenanthridine skeleton.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl or substituted phenanthridine derivatives .

Wissenschaftliche Forschungsanwendungen

11-Oxohaemanthamine has garnered interest for its diverse biological activities. Some of its notable applications include:

Antitumor Activity: Exhibits cytotoxic effects against various cancer cell lines.

Antimicrobial Properties: Shows potential as an antimicrobial agent against certain bacterial and fungal strains.

Enzyme Inhibition: Acts as an inhibitor of acetylcholinesterase, making it a candidate for Alzheimer’s disease research.

Wirkmechanismus

The mechanism of action of 11-Oxohaemanthamine involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to bind to the ribosomal A-site cleft, inhibiting protein synthesis . Additionally, its acetylcholinesterase inhibitory activity is linked to its binding to the enzyme’s active site, preventing the breakdown of acetylcholine .

Vergleich Mit ähnlichen Verbindungen

Key Structural and Spectroscopic Features:

- Substituents : A methoxy group at C3 and a ketone at C11, confirmed via NMR, CD, and HRESIMS .

- Stereochemistry: CD data align with α-series crinane-type alkaloids, and NOESY correlations confirm β-orientation of substituents .

- Physical Properties :

Comparison with Similar Haemanthamine-Type Alkaloids

Haemanthamine-type alkaloids share a 5,10b-ethanophenanthridine skeleton but differ in substituents at C3 and C11. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 11-Oxohaemanthamine with Analogues

Key Differences and Implications:

C11 Functionalization :

- This compound is the only haemanthamine-type alkaloid with a ketone at C11, whereas others feature a hydroxyl group . This ketone may alter reactivity, solubility, and biological interactions compared to hydroxyl-bearing analogues.

C3 Substituent Diversity: Most haemanthamine-type alkaloids have a methoxy group at C3.

Stereochemical Variations :

- Substituent orientation (e.g., β-orientation of H-6 in this compound) is critical for interactions with biological targets, as seen in homolycorine-type alkaloids .

Research Findings and Gaps

- Structural Confirmation : Advanced techniques like NMR, CD, and HRESIMS are essential for distinguishing isomers (e.g., 6α- vs. 6β-hydroxymaritidine) and confirming ketone vs. hydroxyl groups .

- Biological Potential: Haemanthamine-type alkaloids are studied for anticancer and acetylcholinesterase inhibitory activities, but this compound’s specific bioactivity remains undercharacterized .

- Taxonomic Distribution: this compound is absent in H. breviflorum, H. elegans, and H. puniceum, suggesting species-specific biosynthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.